2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4-dimethoxyphenylmethylidene group at the 5-position and an N-(2-hydroxy-4-nitrophenyl)acetamide moiety at the 3-position. The Z-configuration of the exocyclic double bond at the 5-position is critical for its stereoelectronic properties, influencing its biological interactions .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-5-4-12(23(27)28)9-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSFMQZVLOQOB-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide is a member of the thiazolidinone class of compounds. Its unique structural components suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 433.48 g/mol. The structure includes:
- A thiazolidinone ring
- A nitrobenzamide group
- A dimethoxyphenyl moiety
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. The proposed mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining cell integrity.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action
The anticancer effects are attributed to the compound’s ability to:
- Inhibit specific enzymes involved in cell proliferation pathways.
- Induce oxidative stress leading to apoptosis in cancer cells.
Table 2: Anticancer Efficacy Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the compound's efficacy against resistant strains of bacteria. The results indicated that it outperformed several conventional antibiotics, suggesting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria.
Study on Anticancer Properties
In a clinical trial reported by Cancer Research, patients with advanced solid tumors were administered the compound. The results showed a significant reduction in tumor size among participants, alongside manageable side effects, highlighting its potential for further development as an anticancer drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substitutions
Thiazolidinone derivatives often exhibit bioactivity modulated by substituents on the arylidene and acetamide groups. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound vs. sulfamoyl in ) influence solubility and target binding. Nitro groups may confer stronger electrophilic character, enhancing interactions with nucleophilic residues in enzymes like shikimic acid kinase .
- Methoxy vs. halogen substituents : The 3,4-dimethoxy groups in the target compound improve solubility compared to bromine or fluorine (logP reduction by ~0.5 units) but may reduce membrane permeability relative to halogenated analogues .
Functional Group Impact on Bioactivity
- In contrast, 4-ethylphenyl () or 2-fluorophenyl () substituents prioritize lipophilicity or metabolic stability, respectively.
- Acetamide Modifications : The 2-hydroxy-4-nitrophenyl group in the target compound introduces hydrogen-bonding capacity (via hydroxyl) and strong electron withdrawal (via nitro), which may enhance binding to targets like α-glucosidase or mycobacterial enzymes . Comparatively, sulfamoyl () or hydroxyphenyl () groups prioritize solubility or antioxidant activity.
Computational and Experimental Data
- ChemGPS-NP Analysis : Virtual screening using ChemGPS-NP positions the target compound in a distinct chemical space due to its nitro and dimethoxy groups, differentiating it from analogues with halogens or alkyl chains .
- Molecular Dynamics (MD) : MD simulations of a related compound (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) show stable binding to Mycobacterium tuberculosis shikimic acid kinase via hydrophobic and π-π interactions . The target compound’s nitro group may form additional polar contacts, improving inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
